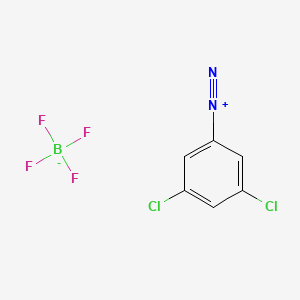

3,5-Dichlorophenyldiazonium tetrafluoroborate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,5-dichlorobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N2.BF4/c7-4-1-5(8)3-6(2-4)10-9;2-1(3,4)5/h1-3H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVOZXRITFTBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=C(C=C(C=C1Cl)Cl)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431245 | |

| Record name | 3,5-Dichlorophenyldiazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-67-4 | |

| Record name | 3,5-Dichlorophenyldiazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichlorophenyldiazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dichlorophenyldiazonium Tetrafluoroborate

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of 3,5-dichlorophenyldiazonium tetrafluoroborate. Beyond a mere recitation of steps, this document delves into the causality behind the protocol, ensuring a deep understanding of the reaction dynamics, safety imperatives, and the critical parameters that govern success.

Strategic Overview: The Utility of this compound

This compound is a versatile and valuable intermediate in organic synthesis.[1] Its utility stems from the diazonium group (-N₂⁺), an excellent leaving group that can be readily displaced by a wide array of nucleophiles, and the stabilizing, non-nucleophilic tetrafluoroborate (BF₄⁻) counter-ion.[2][3] This combination allows for its application in numerous transformations, including:

-

Azo Coupling Reactions: As an electrophile, it reacts with electron-rich aromatic compounds to form highly colored azo dyes, which are fundamental in the textile and pigment industries.[1][2]

-

Sandmeyer and Related Reactions: It serves as a precursor for introducing various functional groups (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring with high regioselectivity.[2][4]

-

Balz-Schiemann Reaction: The thermal decomposition of aryldiazonium tetrafluoroborates is a classic method for the synthesis of aryl fluorides.[5]

-

Cross-Coupling Reactions: It is employed in modern synthetic methodologies, including microwave-accelerated and palladium-catalyzed cross-coupling reactions, to form complex biaryl compounds.[4][6][7]

The tetrafluoroborate salt is often preferred over other diazonium salts (like chlorides) because it is typically a more stable, crystalline solid that can be isolated, handled, and stored with greater safety, albeit under specific conditions.[2][8][9]

The Underlying Chemistry: Mechanism of Diazotization

The synthesis of an aryldiazonium salt from a primary aromatic amine is known as a diazotization reaction.[10][11] The process is critically dependent on temperature and proceeds through a well-established electrophilic substitution mechanism.

-

Formation of the Electrophile: The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, such as tetrafluoroboric acid (HBF₄).[12] The acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[10][13]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (3,5-dichloroaniline) attacks the nitrosonium ion, forming an N-N bond.[10][13]

-

Proton Transfer and Tautomerization: A series of rapid proton transfers and a tautomerization step lead to the formation of a diazohydroxide intermediate.[10]

-

Dehydration: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The departure of water and the formation of a nitrogen-nitrogen triple bond yields the stable aryldiazonium cation.[10][13]

-

Salt Precipitation: The positively charged diazonium cation combines with the non-nucleophilic tetrafluoroborate anion present in the solution, leading to the precipitation of the relatively stable this compound salt.[5]

Maintaining a low temperature (0–5 °C) is paramount throughout this process. Arenediazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[8][14] The cold conditions suppress side reactions and prevent the premature decomposition of the desired product.[4]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where careful control over key parameters ensures high yield and purity.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example | Notes |

| 3,5-Dichloroaniline | ≥98% | Sigma-Aldrich | Starting material. |

| Tetrafluoroboric acid | 48 wt. % in H₂O | Sigma-Aldrich | Provides the acid medium and counter-ion. |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | Source of the nitrosonium ion. |

| Diethyl Ether | Anhydrous | VWR | For washing the precipitate. Must be cold. |

| Deionized Water | N/A | In-house | Used for preparing aqueous solutions. |

| Equipment | |||

| Beakers & Erlenmeyer flasks | |||

| Magnetic stirrer and stir bar | |||

| Ice bath | Essential for temperature control. | ||

| Thermometer | To monitor reaction temperature. | ||

| Büchner funnel & filter flask | For vacuum filtration. | ||

| Filter paper | |||

| Glass stirring rod | |||

| Dropping funnel | For controlled addition of NaNO₂ solution. |

Step-by-Step Synthesis Procedure

CAUTION: This procedure involves hazardous materials and a potentially explosive product. It must be performed in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including a face shield, safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[15][16]

-

Preparation of the Aniline Solution:

-

In a 250 mL beaker equipped with a magnetic stir bar, combine 3,5-dichloroaniline (e.g., 5.0 g, 30.8 mmol) with a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (e.g., 15 mL).

-

Stir the mixture to dissolve the aniline. Gentle warming may be required, but the solution must be cooled back to room temperature before proceeding.

-

-

Diazotization Reaction:

-

Place the beaker in a large ice-salt bath and cool the aniline solution to between 0 °C and 5 °C with vigorous stirring. It is critical to maintain this temperature range for the duration of the reaction.[4][14]

-

In a separate small beaker, prepare a solution of sodium nitrite (NaNO₂) (e.g., 2.2 g, 31.9 mmol, ~1.03 equivalents) in a minimal amount of cold deionized water (e.g., 5 mL).

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the cold, stirring aniline solution. The rate of addition must be slow enough to ensure the temperature does not rise above 5 °C. This is a crucial control point to prevent decomposition.

-

After the addition is complete, continue to stir the resulting thick slurry in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification of the Product:

-

Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with a small amount of cold water, followed by a generous amount of cold diethyl ether (e.g., 3 x 20 mL) to remove residual acid and organic impurities.[17]

-

Continue to draw air through the filter cake for a few minutes to partially dry the product.

-

-

Drying and Storage:

-

Carefully transfer the crystalline solid to a watch glass and dry it in a vacuum desiccator. Do NOT oven dry. Diazonium salts are sensitive to heat and can decompose violently.[18]

-

The final product, this compound, should be a crystalline powder.[1]

-

Store the dried product in a tightly sealed container in a freezer at -20 °C, protected from light and shock.[6][9] Even in its more stable tetrafluoroborate form, it should be treated as a potentially hazardous material.[2]

-

Quantitative Data Summary

| Parameter | Value | Molar Amount | Ratio | Rationale |

| 3,5-Dichloroaniline | 5.0 g | 30.8 mmol | 1.0 | Limiting Reagent |

| Tetrafluoroboric Acid (48%) | ~15 mL | Excess | - | Acts as solvent and provides the BF₄⁻ counter-ion.[4] |

| Sodium Nitrite | 2.2 g | 31.9 mmol | ~1.03 | A slight excess ensures complete diazotization of the aniline. |

| Reaction Conditions | ||||

| Temperature | 0–5 °C | - | - | Critical for the stability of the diazonium salt intermediate and final product.[14] |

| Reaction Time | 30 min (post-addition) | - | - | Ensures complete conversion. |

| Expected Outcome | ||||

| Theoretical Yield | 8.04 g | 30.8 mmol | - | Based on the limiting reagent. |

| Typical Experimental Yield | 85-95% | - | - | High yields are expected with careful temperature control. |

Mandatory Safety Protocols and Hazard Management

User Advisory: Diazonium salts are high-energy materials and must be treated with extreme caution.[18]

-

Chemical Hazards: this compound is corrosive and can cause severe skin burns and eye damage.[19][20] All reagents should be handled with appropriate care.

-

Explosion Risk: While tetrafluoroborate salts are more stable than others, all dry diazonium salts are sensitive to heat, friction, and shock and can decompose explosively.[18][21]

-

NEVER use a metal spatula to handle the dry solid; use a plastic or Teflon spatula instead.[9]

-

NEVER grind the solid material.[9]

-

ALWAYS work behind a blast shield, especially when handling the isolated, dry product.

-

It is recommended to handle no more than 0.75 mmol of potentially explosive diazonium salts at one time, especially during initial attempts.[9][18]

-

-

Personal Protective Equipment (PPE): A full face shield, safety glasses, flame-retardant lab coat, and heavy-duty chemical-resistant gloves are mandatory.[6][15]

-

Disposal: Any unreacted diazonium salt should be quenched before disposal. This can be done by carefully adding a reducing agent like hypophosphorous acid or by reacting it with an electron-rich coupling partner.[18] Consult your institution's safety guidelines for proper waste disposal.

Visualizing the Process

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol, highlighting the critical control stages.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. innospk.com [innospk.com]

- 2. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]

- 3. Recent applications of arene diazonium salts in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 350-67-4 | Benchchem [benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. This compound 350-67-4 [sigmaaldrich.com]

- 7. This compound | 350-67-4 [chemicalbook.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. byjus.com [byjus.com]

- 11. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 12. byjus.com [byjus.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. store.sangon.com [store.sangon.com]

- 17. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. chemicalbook.com [chemicalbook.com]

- 20. This compound | C6H3BCl2F4N2 | CID 9816663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]

A Mechanistic and Practical Guide to the Synthesis of 3,5-Dichlorophenyldiazonium Tetrafluoroborate

Executive Summary: This technical guide provides an in-depth examination of the formation of 3,5-dichlorophenyldiazonium tetrafluoroborate, a critical intermediate in synthetic organic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core mechanistic principles of diazotization, explains the causal factors behind key experimental parameters, and offers a validated, step-by-step protocol for its synthesis. A strong emphasis is placed on the inherent hazards of diazonium salts and the imperative safety protocols required for their handling. By integrating theoretical mechanisms with practical, field-proven insights, this guide serves as an authoritative resource for the safe and efficient synthesis of this versatile chemical building block.

Introduction to Arenediazonium Salts: Significance and Properties

Arenediazonium salts ([Ar-N₂]⁺X⁻) are a cornerstone of synthetic organic chemistry, valued for the remarkable versatility of the diazonium group (-N₂⁺) as an excellent leaving group (releasing dinitrogen gas, N₂) and as an electrophile in coupling reactions.[1][2] First discovered by Peter Griess in 1858, these compounds serve as pivotal intermediates for introducing a wide array of functional groups onto an aromatic ring, transformations that are often difficult to achieve through other means.[3] Reactions such as the Sandmeyer, Schiemann, and Gomberg-Bachmann showcase their power in forming carbon-halogen, carbon-cyano, and carbon-carbon bonds, respectively.[4][5][6]

The stability of an arenediazonium salt is critically dependent on its counter-ion (X⁻). While simple halide salts (e.g., chlorides) are often highly reactive and can be explosive when isolated, salts with non-nucleophilic, charge-diffuse counter-ions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) exhibit significantly enhanced thermal stability.[4][5] This increased stability allows them to be isolated, stored, and handled as crystalline solids, making them valuable reagents in multi-step syntheses.[5][7] this compound is a prime example, offering a stable platform for subsequent functional group transformations.[8]

The Synthesis of this compound: A Mechanistic Perspective

The formation of this compound is achieved through the diazotization of its parent primary aromatic amine, 3,5-dichloroaniline. This process involves the reaction of the amine with nitrous acid, which is generated in situ under strictly controlled conditions.[1][8]

Core Mechanism of Diazotization

The reaction proceeds through several distinct, acid-catalyzed steps:

-

Formation of the Nitrosating Agent: In a strongly acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating species.[9]

-

Electrophilic Attack: The nucleophilic primary amine group of 3,5-dichloroaniline attacks the nitrosonium ion, forming an N-nitrosammonium salt.

-

Deprotonation and Tautomerization: Rapid deprotonation yields an N-nitrosamine intermediate. This intermediate undergoes a series of proton transfers (tautomerization) to form a diazohydroxide.

-

Formation of the Diazonium Cation: The hydroxyl group of the diazohydroxide is protonated by the excess acid in the medium. This creates a good leaving group (H₂O), which is eliminated to yield the resonance-stabilized arenediazonium cation.[9]

-

Salt Precipitation: The positively charged diazonium cation combines with the non-nucleophilic tetrafluoroborate anion (BF₄⁻) present in the solution, leading to the precipitation of the stable this compound salt.[3][8]

Diagram of the Diazotization Mechanism

Caption: The reaction pathway for the formation of this compound.

The Critical Role of Reagents and Conditions

-

Tetrafluoroboric Acid (HBF₄): This reagent is multifunctional. It provides the necessary acidic environment for the generation of the nitrosonium ion, acts as the proton source throughout the mechanism, and, most importantly, supplies the tetrafluoroborate counter-ion.[10] The BF₄⁻ anion is crucial for imparting greater stability to the final product compared to other anions like chloride, enabling its isolation.[5][11]

-

Sodium Nitrite (NaNO₂): This is the source of the nitroso group. It must be added in a stoichiometric amount.[8][12] Using excess NaNO₂ is hazardous as it can lead to the presence of residual, unstable nitrous acid in the final mixture.[12][13]

-

Temperature (0–5 °C): This is the single most critical experimental parameter. Diazonium salts are thermally labile and can decompose exothermically, and in some cases, explosively.[14] Maintaining a low temperature throughout the reaction minimizes the rate of decomposition, prevents side reactions, and ensures the safe formation and precipitation of the desired product.[8][12][13]

Experimental Protocol: A Validated Laboratory Procedure

Disclaimer: This procedure involves hazardous materials that are potentially explosive. It must only be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, blast shield).

Materials and Equipment

| Material/Equipment | Specifications |

| Reagents | |

| 3,5-Dichloroaniline | >98% purity |

| Tetrafluoroboric acid | 48% aqueous solution |

| Sodium nitrite | >97% purity, ACS reagent grade |

| Diethyl ether | Anhydrous |

| Equipment | |

| Three-neck round-bottom flask | Sized appropriately for the scale |

| Mechanical stirrer | For efficient mixing |

| Dropping funnel | For controlled addition of NaNO₂ solution |

| Low-temperature thermometer | -20 °C to 100 °C range |

| Ice-salt bath | To maintain 0–5 °C |

| Buchner funnel and filter flask | For vacuum filtration |

| Starch-iodide paper | For testing for excess nitrous acid |

Step-by-Step Synthesis

-

Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3,5-dichloroaniline in the 48% aqueous tetrafluoroboric acid.

-

Cooling: Cool the resulting solution to 0 °C using an ice-salt bath. It is crucial to maintain the temperature between 0 and 5 °C for the entire duration of the reaction.[8]

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise from a dropping funnel to the cooled aniline-acid mixture over a period of 30-60 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C.

-

Precipitation: As the sodium nitrite solution is added, the this compound will begin to precipitate as a solid.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0–5 °C to ensure the reaction goes to completion.

-

Nitrite Check: Test the reaction mixture for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates excess nitrous acid, which should be quenched by the careful addition of a small amount of sulfamic acid until the test is negative.[15]

Purification and Isolation

-

Filtration: Isolate the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with cold water, cold ethanol, and finally with diethyl ether to remove residual acid and water. This helps in obtaining a dry, free-flowing powder.

-

Drying: Dry the product under vacuum at room temperature. Crucially, do not use heat to dry the product. [14] The dried powder should not be scraped or ground with a metal spatula.[12][15]

Characterization and Data

The synthesized this compound should be characterized to confirm its identity and purity.

| Property | Value / Observation | Source(s) |

| CAS Number | 350-67-4 | [8][16][17] |

| Molecular Formula | C₆H₃BCl₂F₄N₂ | [8][16][18] |

| Molecular Weight | 260.81 g/mol | [8][16][17] |

| Appearance | Tan or slightly red powder | [5][18] |

| IR Spectroscopy (Key Peaks) | ~2200-2300 cm⁻¹ (N≡N stretch), ~1050–1100 cm⁻¹ (B–F vibrations) | [8][13] |

Safety, Handling, and Storage: A Critical Overview

Arenediazonium salts are high-energy compounds and must be treated as potentially explosive, especially in their solid, dry state.[12][13][14] Adherence to strict safety protocols is not optional; it is mandatory.

-

Shock and Friction Sensitivity: Dry diazonium salts can be sensitive to shock, friction, and heat. Never use a metal spatula to handle the dry solid; a plastic or Teflon spatula is recommended.[12][15] Avoid grinding the material.

-

Thermal Stability: The compound is sensitive to heat and light.[5][19] It should be stored at low temperatures, typically -20 °C, under an inert atmosphere (e.g., argon) and protected from light.[8]

-

Quantity Limitation: It is a widely accepted safety practice to isolate no more than 0.75 mmol of a potentially explosive diazonium salt at one time, especially if its properties are not well-known.[12][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, and flame-retardant lab coat.[17][20] Work behind a blast shield, particularly when handling the isolated solid.

-

Disposal: Any residual diazonium salt in solution should be quenched before disposal. A common method is to add an aqueous solution of hypophosphorous acid (H₃PO₂).[14]

Applications in Synthetic Chemistry

The stability of this compound makes it a valuable reagent for various transformations where an in situ generation is less desirable. Key applications include:

-

Sandmeyer Reactions: For the introduction of halides (-Cl, -Br) or cyano (-CN) groups.[5]

-

Schiemann Reaction: For the synthesis of aryl fluorides via thermal decomposition.

-

Azo Coupling: As an electrophile in reactions with electron-rich aromatic compounds to form azo dyes.[5]

-

Cross-Coupling Reactions: It can be employed in various modern cross-coupling methodologies.[6][8]

Conclusion

The synthesis of this compound is a classic yet powerful example of diazotization chemistry. A thorough understanding of the underlying mechanism, particularly the roles of acid catalysis and temperature control, is paramount for a successful and safe outcome. The use of tetrafluoroboric acid is a key strategic choice, yielding a more stable and isolable product that serves as a versatile intermediate for advanced organic synthesis. The inherent hazards of this class of compounds necessitate a disciplined and cautious approach, where safety is the foremost consideration at every step of the experimental process.

References

- 1. Diazotisation [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 5. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]

- 6. This compound | 350-67-4 [chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. This compound | 350-67-4 | Benchchem [benchchem.com]

- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 10. Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts [fssf-chemicals.com]

- 11. The Use of Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. researchgate.net [researchgate.net]

- 14. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound | C6H3BCl2F4N2 | CID 9816663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 3,5-二氯苯基重氮四氟硼酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 18. 3,5 Dichlorophenyldiazonium Tetrafluoroborate [sorachim.com]

- 19. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]

- 20. chembk.com [chembk.com]

An In-Depth Technical Guide to 3,5-Dichlorophenyldiazonium Tetrafluoroborate for Advanced Synthesis

This guide offers an in-depth exploration of 3,5-dichlorophenyldiazonium tetrafluoroborate, a versatile and highly reactive intermediate crucial for advanced organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a cohesive understanding of the compound's properties, reactivity, and practical applications, grounded in established scientific principles.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 350-67-4) is an aromatic diazonium salt that serves as a pivotal building block in synthetic chemistry.[1][2][3] Its significance lies in the exceptional reactivity of the diazonium group (-N₂⁺), which is an excellent leaving group, readily displaced by a wide array of nucleophiles. The presence of two chlorine atoms in the meta positions on the phenyl ring influences the compound's electronic properties and reactivity, while the tetrafluoroborate (BF₄⁻) counter-ion confers greater stability compared to other diazonium salts, such as chlorides or sulfates.[1] This enhanced stability facilitates its isolation, storage, and handling, making it a reliable reagent in complex synthetic pathways.[1]

This guide will elucidate the core physicochemical properties of this compound, detail its synthesis, explore its key chemical transformations with mechanistic insight, provide actionable experimental protocols, and address critical safety considerations.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 350-67-4 | [4][5][6] |

| Molecular Formula | C₆H₃Cl₂N₂·BF₄ | [4][5][6] |

| Molecular Weight | 260.81 g/mol | [2][4][5] |

| Appearance | Tan, yellow to orange, or slightly red crystalline solid/powder. | [1][7] |

| Melting Point | Not consistently reported in literature; often listed as "Not available".[8] | |

| Solubility | Soluble in polar organic solvents like dimethylformamide (DMF); partly miscible with water. | [7][8] |

| Stability | Sensitive to heat, light, and moisture. The tetrafluoroborate salt is more stable than other diazonium salts. Stable for at least 2 years when stored at -20°C. | [1][4] |

| Storage | Store in a cool (2-8°C or -20°C), dry, well-ventilated place under an inert atmosphere (e.g., Argon). Keep tightly sealed and protected from light. | [1][4] |

Synthesis and Purification: A Controlled Approach

The synthesis of this compound is a well-established procedure involving the diazotization of 3,5-dichloroaniline. This reaction is highly temperature-sensitive and requires careful control to prevent the decomposition of the unstable diazonium salt.[4]

Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

Causality: The following protocol is a self-validating system. The low temperature (0-5°C) is critical because the intermediate diazonium chloride is unstable and prone to decomposition, which would result in unwanted phenol byproducts and reduced yield. The use of fluoroboric acid serves a dual purpose: it provides the acidic medium for the in-situ generation of nitrous acid from sodium nitrite and acts as the source of the tetrafluoroborate counter-ion, which precipitates the more stable diazonium salt from the aqueous solution.[4]

-

Preparation: Dissolve 3,5-dichloroaniline in dilute fluoroboric acid (or hydrochloric acid) in a flask equipped with a magnetic stirrer.[4]

-

Cooling: Cool the solution to 0-5°C in an ice-water bath. Maintaining this low temperature throughout the reaction is crucial for stability.[4]

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred acidic solution. The molar ratio of aniline to sodium nitrite should be approximately 1:1 to ensure complete diazotization.[4]

-

Precipitation: After the addition of sodium nitrite is complete, if hydrochloric acid was used initially, add a concentrated solution of fluoroboric acid or sodium tetrafluoroborate to precipitate the this compound salt.[4]

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing & Drying: Wash the collected solid with cold water, followed by a cold, non-polar solvent like diethyl ether to remove residual acid and organic impurities. Dry the product under vacuum to yield a stable crystalline solid.[4]

Purification Insight: For obtaining a high-purity product, the crude salt can be dissolved in a minimal amount of acetone and reprecipitated by the addition of diethyl ether, followed by vacuum drying.[4]

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its predictable and versatile reactivity. The diazonium group can be substituted by a variety of functional groups through several key named reactions.

The Balz-Schiemann Reaction: A Gateway to Aryl Fluorides

The Balz-Schiemann reaction is the thermal decomposition of an aryldiazonium tetrafluoroborate to yield an aryl fluoride.[9][10] This reaction is a cornerstone of aromatic fluorination chemistry, as direct fluorination is often too violent and non-selective.[9]

Mechanism: The reaction is believed to proceed through an Sɴ1-type mechanism involving the formation of a highly reactive aryl cation intermediate.[10] Upon heating, the C-N bond undergoes heterolytic cleavage, releasing nitrogen gas and forming the 3,5-dichlorophenyl cation. This cation is then immediately trapped by the fluoride ion from the tetrafluoroborate counter-ion.

Caption: Mechanism of the Balz-Schiemann Reaction.

Experimental Protocol (General):

-

Place the dry this compound salt in a flask fitted with a condenser.

-

Heat the solid gently (temperatures can range from 40-200°C depending on the substrate and conditions) until the evolution of nitrogen gas ceases.[9] This step should be performed with caution as the decomposition can be exothermic.

-

The resulting aryl fluoride can often be isolated by distillation or extraction from the reaction residue.

-

Modern protocols may utilize photochemical initiation or conduct the reaction in non-polar solvents or ionic liquids to achieve higher yields at lower temperatures.[11]

The Sandmeyer Reaction: Versatile C-X and C-CN Bond Formation

The Sandmeyer reaction allows for the substitution of the diazonium group with halides (Cl, Br) or a cyano group, using a copper(I) salt as a catalyst or reagent.[12][13] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[13]

Mechanism: The reaction is initiated by a single-electron transfer from the copper(I) salt to the diazonium ion, which decomposes to form an aryl radical and nitrogen gas. The aryl radical then abstracts the halide or cyanide from the resulting copper(II) species, regenerating the copper(I) catalyst.

Experimental Protocol (for Chlorination): Causality: Copper(I) chloride is the essential catalyst that facilitates the single-electron transfer to initiate the radical mechanism. The reaction is typically performed in the presence of hydrochloric acid to maintain an acidic environment and provide the chloride nucleophile.

-

Prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.

-

Cool the CuCl solution in an ice bath.

-

Slowly add the freshly prepared, cold aqueous solution of 3,5-dichlorophenyldiazonium salt (prepared in situ from 3,5-dichloroaniline as described in section 3.2, but using HCl) to the CuCl solution with vigorous stirring.

-

Observe the evolution of nitrogen gas, indicating the progress of the reaction.

-

After the addition is complete, the mixture may be gently warmed to ensure the reaction goes to completion.

-

The product, 1,3,5-trichlorobenzene, can be isolated by steam distillation or solvent extraction.

Azo Coupling: Synthesis of Vibrant Dyes

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile, reacting with an electron-rich aromatic compound (the coupling partner), such as a phenol or an aniline derivative. This reaction is the basis for the synthesis of a vast range of azo dyes.

Mechanism: The electron-rich aromatic compound attacks the terminal nitrogen of the diazonium salt. The reaction is pH-dependent; it is typically carried out in mildly acidic to neutral conditions for aniline coupling partners and mildly alkaline conditions for phenolic partners to ensure the coupling partner is sufficiently nucleophilic.

Caption: General schematic for an Azo Coupling reaction.

Experimental Protocol (Coupling with 2-Naphthol): Causality: 2-Naphthol is dissolved in sodium hydroxide solution to deprotonate the hydroxyl group, forming the highly nucleophilic naphthoxide ion, which readily attacks the electrophilic diazonium salt. The reaction is kept cold to prevent decomposition of the diazonium salt before it can couple.

-

Prepare Coupling Solution: Dissolve 2-naphthol in an aqueous solution of sodium hydroxide (e.g., 2.5 M NaOH) and cool the solution in an ice-water bath.

-

Prepare Diazonium Salt: Prepare a fresh, cold (0-5°C) solution of 3,5-dichlorophenyldiazonium salt as described previously.

-

Coupling: Slowly add the cold diazonium salt solution to the vigorously stirred, cold 2-naphthol solution.

-

An intensely colored precipitate (the azo dye) should form immediately.

-

Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the reaction is complete.

-

Isolation: Collect the dye by vacuum filtration, wash it with cold water, and allow it to air dry.

Applications in Research and Development

The reactivity of this compound makes it a valuable tool in several areas:

-

Pharmaceutical Chemistry: It is used to introduce the 3,5-dichlorophenyl moiety into complex molecules, a common structural motif in many bioactive compounds.[7]

-

Azo Dye Synthesis: It is a precursor for highly colored azo dyes used in textiles, coatings, and as indicators.[7]

-

Materials Science: The diazonium salt can be used for surface modification of materials, enhancing properties like adhesion and biocompatibility.[7]

-

Clinical Chemistry: It serves as a reagent in assays for the detection of bilirubin in biological fluids, where it reacts to form a quantifiable colored azobilirubin compound.[4]

-

General Organic Synthesis: It is a key intermediate for creating a variety of 3,5-disubstituted benzene derivatives through reactions like Sandmeyer, Schiemann, and cross-coupling reactions.[4]

Safety and Handling: A Non-Negotiable Priority

Trustworthiness: Diazonium salts are high-energy compounds and must be handled with extreme care. The protocols and safety measures described are validated by standard laboratory safety guidelines and material safety data sheets.

Hazard Profile:

-

Toxicity: The compound is toxic and ingestion can cause chemical burns in the gastrointestinal tract.[4]

-

Corrosivity: It is corrosive and can cause severe skin burns and serious eye damage.

-

Explosive Potential: While the tetrafluoroborate salt is more stable than others, solid diazonium salts can be sensitive to friction, shock, and heat, and may decompose explosively.[8] High-nitrogen compounds are inherently energetic.[8]

-

Inhalation: Inhalation of dust can lead to respiratory complications.[4]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and full-face protection (safety goggles and face shield) when handling the compound.

-

Ventilation: Handle only in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid all personal contact. Use spark-proof tools and avoid generating dust. Do not grind, cut, or drill containers that may hold residue.

-

Storage: Store in a designated, cool, dry area away from incompatible materials such as oxidizing agents.[8]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

In Case of Exposure:

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with running water for at least 15 minutes. Seek urgent medical attention.

-

Eye Contact: Immediately hold eyelids apart and flush with a continuous stream of running water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek urgent medical attention.

Conclusion

This compound is a reagent of significant strategic value in modern organic synthesis. Its utility is derived from the predictable, yet powerful, reactivity of the diazonium functional group, balanced by the stabilizing effect of the tetrafluoroborate counter-ion. By understanding its fundamental properties, mastering its synthesis, and applying its reactivity with mechanistic insight and stringent safety protocols, researchers can effectively leverage this compound to construct complex molecular architectures for a wide range of applications, from novel pharmaceuticals to advanced materials.

References

- 1. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]

- 2. This compound | C6H3BCl2F4N2 | CID 9816663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]

- 4. This compound | 350-67-4 | Benchchem [benchchem.com]

- 5. This compound | 350-67-4 [chemicalbook.com]

- 6. 3,5 Dichlorophenyldiazonium Tetrafluoroborate [sorachim.com]

- 7. innospk.com [innospk.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 11. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sandmeyer Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to 3,5-Dichlorophenyldiazonium Tetrafluoroborate: Synthesis, Applications, and Experimental Protocols

This guide provides an in-depth exploration of 3,5-Dichlorophenyldiazonium tetrafluoroborate, a versatile and highly reactive aryldiazonium salt. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, core applications, and safe handling. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Core Characteristics and Physicochemical Properties

This compound is an organic compound valued as a crucial intermediate in organic synthesis.[1] Its structure features a dichlorinated phenyl ring attached to a diazonium group (–N₂⁺), with a tetrafluoroborate anion (BF₄⁻) acting as a stabilizing counterion.[1] This specific counterion is key; the tetrafluoroborate form imparts greater stability compared to other diazonium salts, such as chlorides or sulfates, which is a critical consideration for its storage and practical application.[1][2]

The presence of two electron-withdrawing chlorine atoms at the meta-positions (3 and 5) of the phenyl ring significantly influences the compound's electronic properties and reactivity, making it a potent electrophile.[2] This inherent reactivity is harnessed in a multitude of chemical transformations.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BCl₂F₄N₂ | [3][4][5] |

| Molecular Weight | 260.81 g/mol | [3][5][6][7][8] |

| CAS Number | 350-67-4 | [3][4][6] |

| Appearance | Tan powder or yellow to orange crystalline solid | [4][9] |

| Storage Temperature | -20°C to 8°C | [1][3][4] |

| InChI Key | XSVOZXRITFTBIY-UHFFFAOYSA-N | [3] |

Synthesis: The Diazotization of 3,5-Dichloroaniline

The synthesis of this compound is a classic example of a diazotization reaction. The process begins with the precursor 3,5-dichloroaniline. The choice of the tetrafluoroborate salt is deliberate; it readily precipitates from the aqueous reaction medium, facilitating isolation of a relatively stable, solid product.[3]

Mechanistic Rationale

The reaction proceeds by treating the primary aromatic amine (3,5-dichloroaniline) with nitrous acid (HNO₂). Critically, nitrous acid is unstable and is therefore generated in situ from the reaction of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong acid.[3] In this specific preparation, tetrafluoroboric acid (HBF₄) serves the dual purpose of creating the acidic environment needed to form nitrous acid and providing the tetrafluoroborate counterion for the final product.

The entire process must be conducted at low temperatures (0–5°C).[3] This is not merely a suggestion but a mandatory parameter for success and safety. The diazonium group is kinetically unstable; elevated temperatures provide sufficient energy for the facile elimination of nitrogen gas (N₂), a highly favorable process that leads to decomposition of the desired product and potentially hazardous, uncontrolled reactions.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

The utility of this reagent spans multiple scientific disciplines, from clinical diagnostics to advanced materials science.

Clinical Diagnostics: Bilirubin Measurement

A significant application of this compound is in biochemical assays for the quantification of bilirubin in biological samples.[3] The diazonium salt reacts with bilirubin in a diazo coupling reaction to form azobilirubin, a colored compound whose concentration can be accurately measured spectrophotometrically.[3] This reagent is often preferred over others due to its high stability and specificity, which minimizes interference from other serum components.[3]

Synthetic Organic Chemistry

In the realm of organic synthesis, this compound is a workhorse reagent for introducing the 3,5-dichlorophenyl moiety onto other molecules.

-

Sandmeyer Reactions: The diazonium group can be readily replaced by a variety of nucleophiles, including halides (–Cl, –Br) or cyano groups (–CN), often catalyzed by copper(I) salts.[1][3] This provides a reliable pathway to synthesize various 3,5-dichlorophenyl derivatives.

-

Azo Coupling Reactions: As an electrophile, it reacts with electron-rich aromatic compounds like phenols and anilines to form azo compounds.[1][10] These products are often highly colored and form the basis of many azo dyes.[10]

-

Cross-Coupling Reactions: It is employed in modern synthetic methods, including microwave-accelerated cross-coupling reactions, to efficiently form biaryl compounds.[3]

Materials Science: Surface Modification

The high reactivity of the diazonium group is harnessed to functionalize surfaces.[10] By electrochemically reducing the diazonium salt onto a conductive or semiconductive surface, a covalently bonded 3,5-dichlorophenyl layer can be formed. This strategy is used to alter the chemical and physical properties of materials, such as their adhesion, hydrophobicity, or biocompatibility.[10]

Experimental Protocols

The following protocols are provided for illustrative purposes and must be performed with strict adherence to all safety guidelines in a properly equipped laboratory.

Protocol: Synthesis of this compound

This protocol is adapted from established diazotization procedures.[3]

Materials:

-

3,5-Dichloroaniline

-

Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Acetone

-

Diethyl ether

-

Deionized water

-

Ice bath, magnetic stirrer, Buchner funnel, vacuum flask

Procedure:

-

Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 3,5-dichloroaniline in the 48% aqueous tetrafluoroboric acid solution. Maintain the temperature between 0°C and 5°C.

-

Diazotization: While vigorously stirring, slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The molar ratio of aniline to NaNO₂ should be 1:1.[3] Crucial: Monitor the temperature closely and ensure it does not rise above 5°C to prevent decomposition.

-

Precipitation: Continue stirring in the ice bath for 20-30 minutes after the addition is complete. The this compound will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove residual acid and impurities.

-

Purification (Optional): For higher purity, the crude salt can be dissolved in a minimal amount of cold acetone and reprecipitated by the addition of diethyl ether.[3]

-

Drying: Dry the final product under vacuum to yield a stable crystalline powder. Store immediately in a tightly sealed container at -20°C, protected from light and moisture.[3][4]

Protocol: Sandmeyer Bromination

Materials:

-

This compound

-

Copper(I) bromide (CuBr)

-

Hydrobromic acid (HBr, 48%)

-

Appropriate organic solvent (e.g., acetonitrile)

Procedure:

-

Reaction Setup: In a flask, prepare a solution or suspension of copper(I) bromide in the chosen solvent.

-

Addition of Diazonium Salt: Slowly add the synthesized this compound in small portions to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed. Control the rate of addition to maintain a steady reaction.

-

Reaction Completion: After the addition is complete, gently warm the mixture (if required) to ensure full decomposition of the diazonium salt. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup: Once the reaction is complete, quench the mixture with water and extract the organic product (1-bromo-3,5-dichlorobenzene) with a suitable solvent like dichloromethane or diethyl ether.

-

Purification: Wash the organic extract, dry it over an anhydrous salt (e.g., MgSO₄), and purify the final product using techniques such as column chromatography or distillation.

Safety and Handling: A Self-Validating System

Trustworthiness in handling diazonium salts comes from treating them as potentially hazardous at all times. They are sensitive to heat, shock, and light.[1][2]

-

Hazard Classification: This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[5][11][12][13] It is also considered a Dangerous Good for transport.[1][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and full-coverage safety goggles or a face shield.[9][12]

-

Handling: Avoid all personal contact, including inhalation of dust.[9][11] Use this chemical in a well-ventilated fume hood.[9] Avoid generating dust during transfer.[11] Never cut, drill, or weld containers that may have held this compound.[11]

-

Storage: Store in a cool, dry, dark, and well-ventilated area, securely locked up.[1][13] The recommended storage temperature is typically -20°C to minimize degradation.[3][4]

-

Spills and Disposal: In case of a spill, remove ignition sources, avoid generating dust, and clean up using dry procedures.[11] Dispose of waste material in accordance with all local and national regulations.[14]

Caption: A self-validating safety workflow for handling diazonium salts.

Conclusion

This compound is more than just a chemical with a defined molecular weight and formula; it is a highly enabling reagent for chemists and researchers. Its enhanced stability as a tetrafluoroborate salt, combined with the predictable reactivity of the diazonium group, makes it an indispensable tool. From synthesizing novel pharmaceutical candidates via Sandmeyer and coupling reactions to its role in clinical diagnostics, its impact is significant. Mastery of its use, grounded in a thorough understanding of the principles behind its synthesis and a rigorous adherence to safety protocols, empowers scientists to advance the boundaries of chemical innovation.

References

- 1. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]

- 2. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]

- 3. This compound | 350-67-4 | Benchchem [benchchem.com]

- 4. 3,5 Dichlorophenyldiazonium Tetrafluoroborate [sorachim.com]

- 5. This compound | C6H3BCl2F4N2 | CID 9816663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - [sigmaaldrich.com]

- 9. This compound [chembk.com]

- 10. innospk.com [innospk.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. 3,5-二氯苯基重氮四氟硼酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

An In-Depth Technical Guide to the Stability and Storage of Diazonium Salts

Abstract

Arenediazonium salts are pivotal intermediates in synthetic organic chemistry, prized for their versatility in introducing a wide array of functional groups onto aromatic rings.[1] Their utility, however, is intrinsically linked to their inherent instability, with many being thermally labile and potentially explosive in the solid state.[2][3] This guide provides a comprehensive technical overview of the factors governing the stability of diazonium salts and outlines field-proven best practices for their storage and handling. We will delve into the structural and environmental parameters that dictate their decomposition, present quantitative thermal stability data, and provide detailed protocols for their assessment, ensuring that researchers, scientists, and drug development professionals can leverage these powerful reagents safely and effectively.

The Fundamental Chemistry of Diazonium Salt Stability

The reactivity and instability of diazonium salts are rooted in their molecular structure. The defining feature is the diazonium group (–N₂⁺), which contains a nitrogen-nitrogen triple bond. The immense stability of dinitrogen gas (N₂) provides a powerful thermodynamic driving force for decomposition reactions, where the N₂ group is lost.[4]

Aliphatic vs. Aromatic Diazonium Salts: A Tale of Two Stabilities

A critical distinction must be made between aliphatic and aromatic diazonium salts. Primary aliphatic amines form highly unstable alkanediazonium salts that readily decompose, even at low temperatures, to form carbocations and nitrogen gas.[5] This instability precludes their isolation and general synthetic utility.

In contrast, arenediazonium salts, derived from primary aromatic amines, exhibit significantly greater stability.[6] This enhanced stability is attributed to the electronic delocalization of the positive charge on the diazonium group across the π-system of the aromatic ring through resonance.[7] This dispersal of charge reduces the electrophilicity of the terminal nitrogen atom and strengthens the C-N bond, making the molecule less prone to immediate decomposition.[6]

Critical Factors Influencing Diazonium Salt Stability

The stability of an arenediazonium salt is not absolute but is a function of several interconnected factors. A thorough understanding of these variables is paramount for safe handling and successful application.

The Counter-ion Effect: Size Matters

The nature of the anion (X⁻) associated with the diazonium cation ([ArN₂]⁺) has a profound impact on the stability of the salt, particularly in the solid state.[8] Generally, larger, non-nucleophilic counter-ions lead to more stable and isolable salts.[8]

-

Chlorides (Cl⁻): Often prepared in situ from hydrochloric acid, diazonium chloride salts are typically unstable at room temperature and are rarely isolated.[9]

-

Nitrates (NO₃⁻) and Perchlorates (ClO₄⁻): These salts are often dangerously explosive in the dry state and should be handled with extreme caution, if at all.[10]

-

Tetrafluoroborates (BF₄⁻) and Hexafluorophosphates (PF₆⁻): These are the counter-ions of choice for isolating solid diazonium salts.[2] Their large size and low nucleophilicity result in salts that are significantly more thermally stable and can often be handled on the benchtop.[2][9]

-

Tosylates (TsO⁻) and Triflates (TfO⁻): Similar to tetrafluoroborates, these large organic anions also form relatively stable and isolable diazonium salts.[8]

The stabilizing effect of larger anions is attributed to a lower lattice energy in the crystal structure, which reduces the propensity for explosive decomposition.

Aromatic Ring Substituents: Electronic Tuning of Stability

The electronic nature of substituents on the aromatic ring significantly modulates the stability of the diazonium salt.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and amino (-NH₂) increase the stability of the diazonium salt.[7] By donating electron density into the aromatic ring through resonance (+R effect), they help to further delocalize and stabilize the positive charge of the diazonium group.[7]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the stability of the diazonium salt.[6][7] These groups withdraw electron density from the ring, intensifying the positive charge on the diazonium group and weakening the C-N bond, thereby making the salt more susceptible to decomposition.[7]

The general order of stability based on para-substituents is: -OCH₃ (most stable) > -H > -CN > -NO₂ (least stable) [6]

Temperature: The Primary Catalyst for Decomposition

Temperature is the most critical external factor affecting stability. Most diazonium salts, especially chlorides in aqueous solution, are unstable at temperatures above 5 °C and are typically prepared in an ice bath (0-5 °C).[3][4] Warming a solution of a diazonium salt will lead to rapid decomposition, often to form phenols if in an aqueous medium.[5] Even the more stable tetrafluoroborate salts, while handleable at room temperature, have finite decomposition temperatures and can decompose violently if heated strongly.[2]

pH: A Delicate Balance

The pH of a diazonium salt solution is crucial, as it dictates the equilibrium between different, and potentially hazardous, species.

-

Acidic Conditions (pH < 5): Diazonium salts are most stable in acidic solutions, which suppress the formation of other reactive species.[4]

-

Slightly Alkaline Conditions (pH 5-8): In this range, diazonium ions can reversibly couple with each other to form diazoanhydrides (Ar-N=N-O-N=N-Ar), which are notoriously unstable and can be violently explosive.[2]

-

Alkaline Conditions (pH > 8): In basic solutions, diazonium salts convert to diazotate anions (Ar-N=N-O⁻), which are generally not electrophilic and are less useful for coupling reactions.[11]

Light and Other Factors

-

Light: Many diazonium salts are sensitive to light, particularly UV light, which can induce photochemical decomposition via homolytic (radical) or heterolytic (ionic) pathways.[12] Therefore, they should be protected from light during storage and handling.

-

Moisture: Solid diazonium salts should be kept scrupulously dry, as moisture can facilitate decomposition. Some zwitterionic diazonium salts are relatively safe when wet but become explosive hazards upon drying.[13]

-

Impurities: The presence of impurities, especially transition metals (like copper or tin), bases, or residual nitrous acid, can catalyze decomposition and lower the onset temperature of a thermal event.[14]

Quantitative Assessment of Thermal Stability

Differential Scanning Calorimetry (DSC) is the primary technique for quantitatively assessing the thermal stability of diazonium salts. It measures the heat flow into or out of a sample as it is heated, allowing for the determination of key safety parameters.

Key Parameters from DSC Analysis

-

Onset Temperature (T_onset): The temperature at which decomposition begins. This is a critical indicator of the salt's thermal stability.

-

Enthalpy of Decomposition (ΔH_d): The total energy released during decomposition, measured in Joules per gram (J/g) or kilojoules per mole (kJ/mol). A high enthalpy of decomposition (typically -160 to -180 kJ/mol) is characteristic of the diazonium group and indicates a significant explosion hazard.[2][14]

Thermal Stability Data for Arenediazonium Tetrafluoroborate Salts

The following table summarizes DSC data for a range of para-substituted arenediazonium tetrafluoroborate salts, providing a comparative view of their thermal stability. This data is adapted from a comprehensive study by de Souza, et al. (2021).[15]

| Substituent (Para Position) | Onset Temperature (T_onset, °C) | Decomposition Enthalpy (ΔH_d, J/g) | Decomposition Enthalpy (ΔH_d, kJ/mol) |

| -H | 91 | -30.4 | -44.2 |

| -F | 114 | -622.5 | -130.6 |

| -Cl | 134 | -579.0 | -130.6 |

| -Br | 140 | -460.0 | -124.7 |

| -I | 134 | -356.9 | -113.8 |

| -CH₃ | 100 | -547.0 | -112.7 |

| -C(CH₃)₃ | 105 | -741.6 | -201.2 |

| -OCH₃ | 140 | -589.0 | -130.6 |

| -CN | 130 | -632.0 | -137.4 |

| -NO₂ | 150 | -716.0 | -168.7 |

| -OH | 35 | -1044.0 | -201.4 |

Note: Data collected at a heating rate of 5 °C/min. The high energy release and low onset temperature for the p-hydroxy derivative highlight its extreme hazard potential.[15]

Experimental Protocols & Workflows

Adherence to validated protocols is essential for both safety and reproducibility when working with diazonium salts.

Protocol: Thermal Stability Assessment using DSC

This protocol provides a general workflow for determining the thermal stability of a newly synthesized or uncharacterized arenediazonium salt.

Objective: To determine the onset temperature (T_onset) and enthalpy of decomposition (ΔH_d) of an arenediazonium salt.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

High-pressure sealed crucibles (e.g., gold-plated copper or stainless steel, rated for >100 bar)[15]

-

Microbalance

-

Sample of arenediazonium salt (approx. 2-3 mg)

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and blast shield.

Methodology:

-

Sample Preparation: Carefully weigh approximately 2-3 mg of the dry diazonium salt directly into a high-pressure DSC crucible. Extreme caution should be exercised during handling.

-

Crucible Sealing: Securely seal the crucible using the appropriate press. A proper seal is critical to contain any gases evolved during decomposition and to ensure accurate enthalpy measurements.

-

Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Thermal Program:

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Analyze the resulting thermogram to identify exothermic events (positive peaks).

-

Determine the extrapolated onset temperature (T_onset) by finding the intersection of the baseline with the tangent of the exothermic peak's leading edge.[16]

-

Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔH_d).

-

Workflow Diagram: Stability Assessment and Handling

The following diagram outlines the logical workflow from synthesis to safe application of a diazonium salt.

Caption: Workflow for the safe preparation and evaluation of diazonium salts.

Recommended Storage and Handling Protocols

Given their potential hazards, strict adherence to safety protocols is non-negotiable. The following guidelines synthesize best practices from multiple authoritative sources.[2][3][13][17]

The Cardinal Rules of Diazonium Salt Handling

-

Assume Instability: Treat all new or uncharacterized diazonium salts as potentially explosive.[3]

-

Small Scale: Never handle more than 0.75 mmol of an isolated, potentially explosive diazonium salt at one time.[2][17]

-

Low Temperature: Always prepare and handle diazonium salt solutions at low temperatures (typically 0-5 °C).[3]

-

Avoid Isolation: Whenever possible, generate and use diazonium salts in situ without isolation.[2]

-

No Drying (for unstable salts): Never dry diazonium salts unless they are known to be stable solids (e.g., certain tetrafluoroborates). Many are shock-sensitive when dry.[13]

-

Use Proper Tools: Use plastic or Teflon spatulas for handling solid diazonium salts. Never use a metal spatula, which can cause detonation through friction or scratching.[17][18]

-

Avoid Grinding: Never grind or finely mill solid diazonium salts.[17]

-

Ventilation: Always work in a well-ventilated fume hood and ensure any evolved gases (N₂) can be safely vented.[3]

-

Control Stoichiometry: Use only a stoichiometric amount of sodium nitrite during diazotization to avoid excess nitrous acid, which can decrease stability.[17]

-

Check for Nitrous Acid: Use starch-iodide paper to test for and neutralize any excess nitrous acid after the reaction.[17]

-

Quench Promptly: Have a quenching solution (e.g., aqueous hypophosphorous acid) readily available to destroy any residual diazonium salt at the end of a reaction.[14]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including a blast shield, safety glasses, and a lab coat.

Protocol: Long-Term Storage of Stabilized Diazonium Salts

This protocol applies only to diazonium salts that have been characterized as sufficiently stable for isolation, such as tetrafluoroborates.

Objective: To safely store a solid, stabilized arenediazonium salt for future use.

Procedure:

-

Container Selection: Choose a clean, dry, amber glass vial with a tightly sealing cap.

-

Labeling: Clearly label the container with the compound name, structure, date of preparation, and prominent hazard warnings (e.g., "Thermally Unstable," "Potential Explosive").

-

Inert Atmosphere: If possible, flush the vial with an inert gas (e.g., argon or nitrogen) before adding the solid to displace air and moisture.

-

Storage Conditions:

-

Handling for Use: When retrieving the salt for use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Diagram: Factors Influencing Stability

References

- 1. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 5.5 Arenediazonium Salt – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Diazonium compound - Wikipedia [en.wikipedia.org]

- 6. The correct stability order of the following diazonium salt is (A) (B) O.. [askfilo.com]

- 7. Question: Stability Order of Diazonium Salts Determine the correct stabi.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectral Data of 3,5-Dichlorophenyldiazonium Tetrafluoroborate

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectral data for 3,5-dichlorophenyldiazonium tetrafluoroborate. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's spectroscopic characteristics, underpinned by field-proven insights and methodologies.

Introduction

This compound (C₆H₃Cl₂N₂·BF₄), with CAS number 350-67-4, is a diazonium salt of significant interest in organic synthesis.[1][2][3][4] Its utility as a versatile intermediate stems from the highly reactive diazonium group (-N₂⁺), which can be readily displaced by a wide range of nucleophiles, enabling the introduction of various functionalities onto the aromatic ring. The tetrafluoroborate (BF₄⁻) counterion imparts greater stability to the diazonium salt compared to its chloride or nitrate counterparts, facilitating its isolation and handling.[3]

Accurate and comprehensive spectral characterization is paramount for confirming the identity, purity, and structural integrity of this compound. This guide delves into the nuances of its NMR, IR, and Raman spectra, providing the foundational knowledge necessary for its effective use in research and development.

Synthesis of this compound: A Procedural Overview

The synthesis of this compound is typically achieved through the diazotization of 3,5-dichloroaniline. This reaction involves the treatment of the primary aromatic amine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid, followed by the introduction of tetrafluoroboric acid to precipitate the stable diazonium salt.[5]

Experimental Protocol: Diazotization of 3,5-Dichloroaniline

Objective: To synthesize this compound from 3,5-dichloroaniline.

Materials:

-

3,5-dichloroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄, typically 48-50% in water)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

Methodology:

-

Dissolution of the Amine: In a beaker, dissolve a measured quantity of 3,5-dichloroaniline in a solution of concentrated hydrochloric acid and water. The acid serves to protonate the amine, rendering it soluble in the aqueous medium.

-

Cooling: Place the beaker in an ice bath and stir the solution until the temperature reaches 0-5 °C. Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt to be formed.

-

Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of the protonated 3,5-dichloroaniline. The reaction between sodium nitrite and hydrochloric acid generates nitrous acid in situ, which then reacts with the amine to form the diazonium chloride intermediate. Careful control of the addition rate and temperature is crucial to avoid side reactions and ensure a high yield.

-

Precipitation of the Tetrafluoroborate Salt: Once the addition of sodium nitrite is complete, continue stirring the solution at 0-5 °C for a short period to ensure the reaction goes to completion. Subsequently, slowly add a stoichiometric amount of cold tetrafluoroboric acid to the reaction mixture. The much lower solubility of the tetrafluoroborate salt compared to the chloride salt will cause it to precipitate out of the solution.

-

Isolation and Purification: Isolate the precipitated this compound by vacuum filtration using a Buchner funnel. Wash the solid with cold water, followed by a cold, non-polar solvent like diethyl ether to remove any residual acids and organic impurities.

-

Drying: Dry the purified product under vacuum to obtain a stable, crystalline solid.

Spectroscopic Analysis

The structural features of this compound give rise to characteristic signals in various spectroscopic techniques. A thorough understanding of these spectral fingerprints is essential for quality control and for monitoring reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide valuable structural information.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The aromatic region will display signals corresponding to the three protons on the phenyl ring. The two protons ortho to the diazonium group (at C2 and C6) are chemically equivalent, as are the two chlorine atoms at the meta positions (C3 and C5). The single proton para to the diazonium group (at C4) is unique.

Due to the meta-positioning of the two chlorine atoms, the aromatic protons are anticipated to appear as a doublet for the C2/C6 protons and a triplet for the C4 proton, with a small meta-coupling constant (J) typically in the range of 2.5–3.0 Hz.

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the symmetry of the molecule, four distinct carbon signals are expected in the aromatic region: one for the carbon atom attached to the diazonium group (C1), one for the two equivalent carbons bearing the chlorine atoms (C3 and C5), one for the two equivalent carbons ortho to the diazonium group (C2 and C6), and one for the carbon atom para to the diazonium group (C4). The chemical shifts of these carbons are influenced by the electron-withdrawing nature of the diazonium and chloro substituents.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, as diazonium salts can be unstable in other common NMR solvents)

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following ¹H NMR, acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Measure the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values.

References

- 1. This compound | C6H3BCl2F4N2 | CID 9816663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5 Dichlorophenyldiazonium Tetrafluoroborate [sorachim.com]

- 3. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]

- 4. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]

- 5. This compound | 350-67-4 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Electrophilicity of Dichlorinated Diazonium Salts for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the electrophilicity of dichlorinated diazonium salts, offering a critical resource for researchers, scientists, and professionals in drug development. Moving beyond foundational principles, this document delves into the nuanced interplay of electronic effects that govern the reactivity of these potent chemical entities. We will examine the synthesis and characterization of dichlorinated diazonium salts, quantify their enhanced electrophilicity, and detail their burgeoning applications in bioconjugation and as pivotal linkers in antibody-drug conjugates (ADCs). This guide is structured to provide not only theoretical understanding but also actionable, field-proven protocols and insights to empower innovation in medicinal chemistry and beyond.

Introduction: The Diazonium Group - A Gateway to Diverse Functionality

Aryl diazonium salts are a cornerstone of synthetic organic chemistry, prized for their versatility as intermediates.[1] The diazonium group (-N₂⁺) is an exceptional leaving group, readily displaced by a wide array of nucleophiles, facilitating the introduction of a diverse range of functional groups onto an aromatic ring that would be otherwise difficult to install.[2] The reactivity of the diazonium salt is intrinsically linked to its electrophilicity; a more electron-deficient aromatic ring enhances the positive charge on the diazonium moiety, rendering it a more potent electrophile.